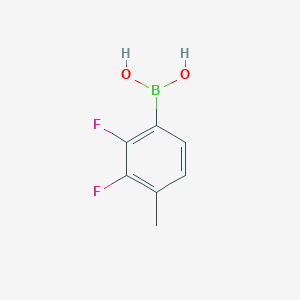

(2,3-Difluoro-4-methylphenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-difluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNYLXVAUJWEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634768 | |

| Record name | (2,3-Difluoro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508235-16-3 | |

| Record name | (2,3-Difluoro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-difluoro-4-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2,3-Difluoro-4-methylphenyl)boronic acid

CAS Number: 508235-16-3

This technical guide provides a comprehensive overview of (2,3-Difluoro-4-methylphenyl)boronic acid, a key building block for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data

This compound is a fluorinated arylboronic acid that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The presence of two fluorine atoms and a methyl group on the phenyl ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and the characteristics of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 508235-16-3 | [1][2] |

| Molecular Formula | C₇H₇BF₂O₂ | [2] |

| Molecular Weight | 171.94 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | CC1=CC=C(B(O)O)C(F)=C1F | [2] |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Note: Experimental data such as melting point, solubility, and pKa for this specific compound are not widely available in public literature and would typically be determined experimentally.

Synthesis

The synthesis of arylboronic acids, including this compound, generally involves the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a borate ester, followed by acidic hydrolysis.

A general, illustrative synthesis workflow is presented below. This process would be adapted from established methods for preparing similar fluorinated arylboronic acids.

References

A Technical Guide to the Physical Properties of Difluoro- and Difluoromethylphenyl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of difluoro- and difluoromethylphenyl boronic acids. These organoboron compounds are of significant interest in medicinal chemistry and materials science, primarily due to their utility as building blocks in Suzuki-Miyaura cross-coupling reactions and their potential as bioactive molecules. Understanding their physical characteristics—such as melting point, solubility, acidity (pKa), and stability—is critical for their effective application in synthesis, formulation, and biological assays.

Core Physical Properties: A Comparative Overview

The introduction of fluorine atoms and methyl groups to the phenylboronic acid scaffold significantly influences its physicochemical properties. These substitutions can alter crystal packing, solvation, and electronic distribution, thereby affecting melting point, solubility, and acidity.

Melting Point

The melting point of a solid is a crucial indicator of its purity and is influenced by the strength of intermolecular forces in the crystal lattice. For substituted phenylboronic acids, these forces are primarily hydrogen bonding between the boronic acid groups and van der Waals interactions between the aromatic rings. The position of fluoro and methyl substituents can significantly impact the crystal packing and, consequently, the melting point.

Below is a summary of reported melting points for various difluoro- and fluoro-methylphenyl boronic acid isomers.

| Compound | CAS Number | Melting Point (°C) |

| Difluorophenyl Boronic Acids | ||

| 2,3-Difluorophenylboronic acid | 121219-16-7 | 95 (dec.) |

| 2,4-Difluorophenylboronic acid | 144025-03-6 | 247 - 250 |

| 2,6-Difluorophenylboronic acid | 162101-25-9 | 147 - 149 |

| 3,4-Difluorophenylboronic acid | 168267-41-2 | 305 - 310 |

| Fluoromethylphenyl Boronic Acids | ||

| 2-Fluoro-4-methylphenylboronic acid | 170981-26-7 | 228 - 233 |

| 2-Fluoro-5-methylphenylboronic acid | 166328-16-1 | 77 - 82 |

| 3-Fluoro-4-methylphenylboronic acid | 168267-99-0 | 232 - 237 |

| 4-Fluoro-2-methylphenylboronic acid | 139911-29-8 | 191 - 196 |

| 4-Fluoro-3-methylphenylboronic acid | 139911-27-6 | 217 |

| 5-Fluoro-2-methylphenylboronic acid | 163517-62-2 | 144 - 148 |

| Difluoromethylphenyl Boronic Acids | ||

| 2-(Difluoromethyl)phenylboronic acid | 199981-79-4 | Data not readily available |

| 3-(Difluoromethyl)phenylboronic acid | 946525-42-4 | Data not readily available |

| 4-(Difluoromethyl)phenylboronic acid | 946525-43-5 | Data not readily available |

Solubility

The solubility of boronic acids is a critical parameter for their use in solution-phase reactions and for the formulation of drug candidates. Generally, phenylboronic acids exhibit low solubility in water and higher solubility in organic solvents. The introduction of polar fluorine atoms can have a complex effect on solubility. While fluorine can participate in hydrogen bonding, its overall electron-withdrawing nature can increase the lipophilicity of the molecule.

Qualitative data indicates that difluorophenylboronic acids are soluble in organic solvents like methanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran, with limited solubility in water.[1] The solubility of phenylboronic acids is highly dependent on the solvent and the specific substitution pattern on the aromatic ring.[2]

Acidity (pKa)

Boronic acids are Lewis acids, and their acidity is a key determinant of their reactivity and their interaction with biological targets. The pKa of a boronic acid reflects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. Electron-withdrawing substituents, such as fluorine, generally increase the Lewis acidity of the boron center, resulting in a lower pKa.

Stability

Arylboronic acids are susceptible to degradation through several pathways, including dehydration to form boroxines (cyclic anhydrides) and protodeboronation (cleavage of the carbon-boron bond). The stability of these compounds is influenced by factors such as temperature, moisture, and pH. The presence of electron-withdrawing fluorine atoms can influence the rate of these degradation processes. Stability is a critical consideration for the storage and handling of these reagents and for their application in multi-step syntheses.

Experimental Protocols

Accurate and reproducible determination of the physical properties of difluoro-methylphenyl boronic acids relies on standardized experimental protocols. The following sections detail methodologies for key characterization experiments.

Melting Point Determination (Capillary Method - USP <741>)

This method is a standard procedure for determining the melting range of a crystalline solid.

Apparatus:

-

Melting point apparatus with a heated block and a temperature probe.

-

Capillary tubes (closed at one end).

-

Sample grinder (e.g., mortar and pestle).

Procedure:

-

Sample Preparation: The boronic acid sample should be finely powdered and thoroughly dried.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube and packed to a height of 2-4 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Apparatus:

-

Vials with screw caps.

-

Shaker or rotator.

-

Centrifuge.

-

HPLC system with a suitable column and detector.

-

Analytical balance.

Procedure:

-

Sample Preparation: An excess amount of the solid boronic acid is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Quantification: A sample of the supernatant is carefully removed, diluted if necessary, and analyzed by a validated HPLC method to determine the concentration of the dissolved boronic acid. A standard curve is used for quantification.

Caption: Shake-Flask Method for Solubility.

pKa Determination (Potentiometric Titration)

This is a precise method for determining the acid dissociation constant of a substance.

Apparatus:

-

Potentiometer with a pH electrode.

-

Burette.

-

Stir plate and stir bar.

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

Procedure:

-

Sample Preparation: A known amount of the boronic acid is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored and recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the curve.

Caption: Potentiometric Titration for pKa.

Stability Assessment (Stability-Indicating HPLC Method)

This method is used to quantify the decrease in the concentration of the parent compound over time under specific stress conditions.

Apparatus:

-

HPLC system with a suitable column and detector.

-

Environmental chambers (for controlled temperature and humidity).

-

pH meter.

Procedure:

-

Method Development: A reverse-phase HPLC method is developed and validated to separate the parent boronic acid from its potential degradation products (e.g., the product of protodeboronation).

-

Stress Conditions: Solutions of the boronic acid are prepared and subjected to various stress conditions, such as elevated temperature, high humidity, and different pH values (acidic, neutral, basic).

-

Time-Point Analysis: At specified time intervals, aliquots are withdrawn from the stressed samples and analyzed by the HPLC method.

-

Data Analysis: The decrease in the peak area of the parent compound is monitored over time to determine the degradation rate.

Structural Characterization

In addition to the core physical properties, detailed structural characterization is essential for confirming the identity and purity of difluoro-methylphenyl boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, ¹¹B, and ¹⁹F NMR are powerful tools for the structural elucidation of these compounds.

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule.

-

¹⁹F NMR: Is particularly useful for fluorinated compounds, providing distinct signals for each fluorine atom and showing coupling with neighboring protons and carbons.[4]

-

¹¹B NMR: Confirms the presence of the boronic acid moiety.

-

¹³C NMR: Provides information on the carbon skeleton.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state. This technique is invaluable for understanding the crystal packing and intermolecular interactions that govern the melting point and other solid-state properties.

Caption: Key Structural Characterization Methods.

Conclusion

The physical properties of difluoro- and difluoromethylphenyl boronic acids are intricately linked to their substitution patterns. This guide provides a foundational understanding of these properties and outlines standard experimental protocols for their determination. For researchers and drug development professionals, a thorough characterization of these physical parameters is a prerequisite for the successful application of these versatile compounds in synthetic chemistry and for the rational design of new therapeutic agents and advanced materials.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fluorinated Arylboronic Acids

Fluorinated arylboronic acids are a pivotal class of organoboron compounds that have garnered significant attention across various scientific disciplines. Their unique properties, stemming from the strategic incorporation of fluorine atoms, make them indispensable reagents in organic synthesis, materials science, and particularly in medicinal chemistry.[1][2][3][4] The introduction of fluorine can profoundly alter a molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity, making these compounds powerful tools for fine-tuning the properties of pharmaceutical candidates.[5][6][7][8][9]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of fluorinated arylboronic acids, with a focus on their role in drug discovery and development. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to serve as a practical resource for researchers in the field.

Synthesis of Fluorinated Arylboronic Acids

The synthesis of fluorinated arylboronic acids can be achieved through various methods, ranging from traditional organometallic routes to modern catalytic C-H activation techniques.

1.1. Synthetic Methodologies

-

Traditional Methods: The conventional synthesis often involves the use of organolithium or Grignard reagents derived from fluorinated aryl halides. These organometallic intermediates react with a trialkyl borate ester (e.g., B(OMe)₃), followed by acidic hydrolysis to yield the desired arylboronic acid.[10]

-

Catalytic C-H Borylation: Modern methods increasingly rely on transition-metal-catalyzed C-H borylation of fluorinated arenes. Iridium-based catalysts are particularly effective for this transformation, allowing for the direct conversion of C-H bonds to C-B bonds with high regioselectivity and functional group tolerance.[10][11] This approach can be performed in a one-pot fashion to generate arylboronic acids or their corresponding trifluoroborate salts.[10]

-

Other Catalytic Routes: Palladium-catalyzed coupling of an aryl halide or triflate with a boron reagent, such as bis(pinacolato)diboron (B₂pin₂), is another widely used method.[10]

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of (2,3-Difluoro-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for (2,3-Difluoro-4-methylphenyl)boronic acid. Aimed at professionals in research and drug development, this document synthesizes critical information from published literature and safety data to ensure the integrity and successful application of this versatile reagent. The following sections detail the compound's stability profile, recommended storage and handling procedures, and experimental protocols for stability assessment and a common synthetic application.

Core Concepts in the Stability of this compound

This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences its chemical properties, including its Lewis acidity and hydrolytic stability.[1][2]

Key Degradation Pathways:

-

Dehydration to Boroxines: A common transformation for boronic acids is the intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible upon exposure to water.

-

Protodeboronation: This is a critical degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction can be influenced by factors such as moisture, pH, and temperature. Studies on fluorinated phenylboronic acids suggest that the position of fluorine substituents affects the rate of decomposition, with those having two fluorine atoms in the ortho positions being less stable.[2][3]

-

Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of phenolic byproducts and boric acid. This process can be accelerated by exposure to air and certain oxidizing agents.

The introduction of fluorine atoms into the aromatic ring generally enhances the Lewis acidity of boronic acids.[1][2] This increased acidity can influence the compound's reactivity and its susceptibility to nucleophilic attack, a key consideration in its handling and use in chemical reactions.

Quantitative Stability Data for Fluorinated Phenylboronic Acids

| Compound | Condition | Observation | Reference |

| 2,5-Difluorophenylboronic acid | Forced degradation: 0.1 M HCl at 60°C | Assessment of stability in acidic conditions. | [1] |

| 2,5-Difluorophenylboronic acid | Forced degradation: 0.1 M NaOH at 60°C | Assessment of stability in basic conditions. | [1] |

| 2,5-Difluorophenylboronic acid | Forced degradation: 3% H₂O₂ at room temp. | Assessment of oxidative stability. | [1] |

| Various Fluorophenylboronic acids | Aqueous solution | Less stable compounds are those with two fluorine atoms at the ortho positions. | [2][3] |

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, adherence to the following storage and handling protocols is crucial. These recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for handling boronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8°C. | Low temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis and the reversible formation of boroxines. |

| Light | Store in a dark place. | Protects the compound from potential photolytic degradation. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | Avoids chemical reactions that could lead to degradation. |

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound and for its application in a Suzuki-Miyaura cross-coupling reaction.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of this compound and detecting any degradation products.

Objective: To develop a robust HPLC method that separates the parent compound from potential degradants formed under stress conditions.

Instrumentation:

-

HPLC system with a UV detector (e.g., Photo Diode Array).

-

Reverse-phase C18 column.

Chromatographic Conditions (starting point):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in an aprotic diluent such as acetonitrile to minimize hydrolysis prior to injection.[1]

-

For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for various time points (e.g., 30 min, 1 hr, 4 hrs, 24 hrs).[1]

-

Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for various time points.[1]

-

Oxidative Degradation: Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep at room temperature for various time points.[1]

-

Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for an extended period.

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the working concentration for HPLC analysis.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Objective: To synthesize a biaryl compound using a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 equivalents).

-

Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Visualizations

The following diagrams illustrate key experimental workflows.

References

A Technical Guide to the Spectroscopic Analysis of (2,3-Difluoro-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Difluoro-4-methylphenyl)boronic acid is an organic compound with applications in synthetic chemistry, particularly in cross-coupling reactions. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its effective utilization. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all relevant.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the protons in the molecule. The aromatic region will be of particular interest, showing signals for the two protons on the phenyl ring. The methyl group will appear as a singlet in the aliphatic region. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.

Table 1: Estimated ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | m | 2H | Ar-H |

| ~2.3 | s | 3H | -CH₃ |

| Variable (broad) | s | 2H | -B(OH)₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons will be influenced by the fluorine and methyl substituents.

Table 2: Estimated ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 (d, JCF) | C-F |

| ~155 - 160 (d, JCF) | C-F |

| ~135 - 140 | C-CH₃ |

| ~130 - 135 (broad) | C-B |

| ~120 - 125 | Ar-C |

| ~115 - 120 | Ar-C |

| ~15 - 20 | -CH₃ |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. The two fluorine atoms at the 2 and 3 positions will likely show distinct signals due to their different proximities to the methyl and boronic acid groups.

Table 3: Estimated ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -110 to -140 | m | Ar-F |

| -110 to -140 | m | Ar-F |

¹¹B NMR Spectroscopy

¹¹B NMR is used to probe the boron center. For a trigonal planar boronic acid, a single, often broad, signal is expected. The chemical shift can vary depending on the solvent and concentration.

Table 4: Estimated ¹¹B NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~25 - 35 | -B(OH)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-F bonds.

Table 5: Estimated IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad, Strong | O-H stretch (boronic acid) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| ~1350 - 1300 | Strong | B-O stretch |

| ~1250 - 1100 | Strong | C-F stretch |

| ~1100 - 1000 | Strong | B-O stretch |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Longer acquisition times are generally required due to the low natural abundance of ¹³C.

-

For ¹⁹F and ¹¹B NMR, specific probes and acquisition parameters will be necessary.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Chemical shifts are typically referenced to an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

The Impact of Fluorination on the Acidity and pKa of Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the acidity and pKa values of fluorinated phenylboronic acids. The introduction of fluorine substituents onto the phenyl ring significantly modulates the electronic properties and, consequently, the Lewis acidity of the boronic acid moiety. This document details the underlying chemical principles, presents a comprehensive compilation of pKa data, outlines standard experimental protocols for pKa determination, and provides visual representations of key chemical and experimental concepts. Understanding these structure-acidity relationships is critical for the rational design of phenylboronic acid derivatives in various applications, including drug development, chemical sensing, and materials science.

Introduction: The Acidity of Phenylboronic Acids

Phenylboronic acids (PBAs) are a versatile class of organic compounds characterized by a boronic acid group [-B(OH)₂] attached to a phenyl ring. Unlike Brønsted-Lowry acids that donate a proton, boronic acids function as Lewis acids by accepting a hydroxide ion (OH⁻) from an aqueous solution. This interaction converts the trigonal planar boron center into a more stable tetrahedral boronate anion.

The equilibrium of this reaction, and thus the compound's effective acidity, is quantified by the pKa value. The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] This relatively high pKa limits its applications under physiological pH (≈7.4). Consequently, significant research has focused on modifying the phenyl ring with electron-withdrawing groups to enhance acidity (i.e., lower the pKa), making these molecules more effective for applications such as glucose sensing and as enzyme inhibitors. Fluorination is a primary strategy to achieve this modulation due to the high electronegativity of the fluorine atom.

The Effect of Fluorine Substitution on pKa

The introduction of one or more fluorine atoms to the phenyl ring significantly increases the acidity of the boronic acid group. This enhancement is a result of fluorine's strong electron-withdrawing inductive effect (-I), which stabilizes the negatively charged tetrahedral boronate anion. The position and number of fluorine substituents determine the magnitude of this effect.

-

Para-Substitution (4-Fluoro): In the para position, the electron-withdrawing inductive effect is counteracted by the electron-donating resonance effect (+R) of the fluorine atom's lone pairs.[1] This opposition results in only a modest increase in acidity, with 4-fluorophenylboronic acid having a pKa of 8.77, very close to the parent compound.[2]

-

Meta-Substitution (3-Fluoro): At the meta position, the resonance effect is negligible. Therefore, the strong inductive effect dominates, leading to a more significant withdrawal of electron density from the ring and a greater stabilization of the boronate anion. This results in a more pronounced increase in acidity.

-

Ortho-Substitution (2-Fluoro): The ortho position experiences the strongest inductive effect due to proximity to the boronic acid group. Furthermore, the acidity can be enhanced by the potential formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group on the boron, which stabilizes the boronate form.[1][3]

-

Multiple Fluorinations: Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity. For instance, 2,3,4,6-tetrafluorophenylboronic acid is one of the most acidic in this class, with a pKa value of 6.17.[2]

The fundamental equilibrium governing the acidity of phenylboronic acid in aqueous solution is depicted below.

Caption: Equilibrium of Phenylboronic Acid with Water.

The logical relationship between fluorine's electronic effects and the resulting acidity is outlined in the following diagram.

Caption: Influence of Fluorine's Electronic Effects on Acidity.

Data Presentation: pKa Values of Fluorinated Phenylboronic Acids

The following table summarizes experimentally determined pKa values for a selection of fluorinated phenylboronic acids in aqueous solution. These values illustrate the impact of the position and degree of fluorination on acidity.

| Compound | Substitution Pattern | pKa Value |

| Phenylboronic Acid | Unsubstituted | 8.86[1] |

| 2-Fluorophenylboronic Acid | ortho-F | 8.00 |

| 3-Fluorophenylboronic Acid | meta-F | 8.24 |

| 4-Fluorophenylboronic Acid | para-F | 8.77[2] |

| 2,6-Difluorophenylboronic Acid | 2,6-di-F | 7.21 |

| 3,5-Difluorophenylboronic Acid | 3,5-di-F | 7.62 |

| 2,3,4,5-Tetrafluorophenylboronic Acid | 2,3,4,5-tetra-F | 6.51 |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-tetra-F | 6.17[2] |

| Pentafluorophenylboronic Acid | per-F | 6.70 |

Note: pKa values can vary slightly depending on experimental conditions (e.g., solvent, temperature, ionic strength). The values presented are representative figures from published literature.[4]

Experimental Protocols for pKa Determination

Accurate determination of pKa is essential for characterizing boronic acids. The most common methods are potentiometric and spectrophotometric titration.[4]

Potentiometric Titration

This method involves monitoring the pH of a boronic acid solution as a strong base (e.g., NaOH) of known concentration is incrementally added. The pKa is the pH at which the boronic acid is half-neutralized.

Methodology:

-

Preparation: A solution of the fluorinated phenylboronic acid is prepared in water or a suitable aqueous-organic mixture at a known concentration (e.g., 1-10 mM). The solution should be free of carbonate.

-

Titration: A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette or automated titrator.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve. The pKa is determined as the pH value at the half-equivalence point.

Spectrophotometric (UV-Vis) Titration

This technique is based on the principle that the boronic acid and its conjugate boronate anion have different molar absorptivities at certain wavelengths. By measuring the absorbance of a solution at various known pH values, the pKa can be calculated.

Methodology:

-

Wavelength Selection: The UV-Vis spectra of the boronic acid are recorded at a very low and a very high pH to identify the spectra of the fully protonated and deprotonated species, respectively. An analytical wavelength is chosen where the difference in absorbance between the two species is maximal.

-

Buffer Preparation: A series of buffer solutions covering a range of pH values around the expected pKa of the boronic acid are prepared.

-

Data Collection: A constant concentration of the boronic acid is added to each buffer solution. The absorbance of each solution is then measured at the pre-determined analytical wavelength.

-

Analysis: The pKa is determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation. A plot of pH vs. log[(A - A_acid)/(A_base - A)] will yield a straight line with the pKa as the y-intercept.

A generalized workflow for determining pKa via potentiometric titration is shown below.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The acidity of phenylboronic acids is a critical parameter that can be precisely tuned through fluorination. The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center, leading to lower pKa values. The magnitude of this effect is highly dependent on the position and number of fluorine substituents, with ortho and polyfluorinated derivatives exhibiting the most significant increases in acidity. A thorough understanding of these structure-acidity relationships, coupled with robust experimental determination of pKa values, is indispensable for the design and optimization of fluorinated phenylboronic acids for advanced applications in medicine and chemistry.

References

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of (2,3-Difluoro-4-methylphenyl)boronic acid: An In-depth Guide

(2,3-Difluoro-4-methylphenyl)boronic acid (CAS No: 508235-16-3) is a specialized building block in organic synthesis, valued for its utility in creating complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2] This guide provides a comprehensive overview of its commercial availability, quality control considerations, and key applications, with a focus on detailed experimental protocols for researchers, scientists, and drug development professionals.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. While pricing and available quantities are subject to change and should be confirmed with the respective suppliers, the following table summarizes some of the known commercial sources for this reagent.

| Supplier | Purity | Notes |

| GlobalChemMall | 99% | Offers wholesale and bulk quantities.[1] |

| AbacipharmTech | Not specified | Listed under their catalog of OPV/OLED/OFET materials. |

| Amerigo Scientific | 98% | Specialist distributor for life sciences.[2] |

Physicochemical Properties and Quality Control

Molecular Formula: C₇H₇BF₂O₂[1] Molecular Weight: 171.94 g/mol [1]

Quality control of arylboronic acids is crucial, as they can be prone to degradation, primarily through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process can be influenced by factors such as steric hindrance, the electronic nature of the substituents on the aromatic ring, pH, and the presence of metal catalysts like palladium.[3]

Analytical Techniques for Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique for determining purity and identifying potential impurities. Methods for the trace level quantification of boronic acids without derivatization have been developed, often utilizing electrospray ionization in negative mode (ESI-).

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using aqueous conditions)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq).

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent (and water if applicable) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Medicinal Chemistry

Arylboronic acids are crucial intermediates in the synthesis of pharmaceuticals. The incorporation of fluorine atoms, as in this compound, can significantly enhance the metabolic stability and binding affinity of drug candidates. Boronic acids themselves can also act as pharmacophores, notably as inhibitors of serine proteases.

While specific examples detailing the use of this compound in drug discovery are proprietary, its structural motif is relevant to the development of kinase inhibitors. Many small molecule kinase inhibitors feature a biaryl scaffold, which can be synthesized via Suzuki-Miyaura coupling.

Logical Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a general workflow for the discovery of kinase inhibitors where a biaryl scaffold is synthesized using a boronic acid like this compound.

Caption: Workflow for kinase inhibitor discovery utilizing a Suzuki-Miyaura coupling reaction.

Signaling Pathway Context: Kinase Inhibition

Many signaling pathways that are dysregulated in diseases like cancer are driven by kinases. Small molecule inhibitors often target the ATP-binding site of these kinases. The biaryl structures synthesized using this compound can be designed to fit into these binding pockets, disrupting the signaling cascade. For example, in a generic mitogen-activated protein kinase (MAPK) pathway, a synthesized inhibitor could block the phosphorylation of a downstream effector protein.

Caption: Inhibition of a generic kinase signaling pathway by a synthesized biaryl compound.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Its application is especially prominent in the field of medicinal chemistry for the development of novel therapeutics such as kinase inhibitors. The provided experimental framework and logical workflows serve as a guide for researchers and drug development professionals in utilizing this versatile building block.

References

The Enhanced Reactivity of Fluorinated Phenylboronic Acids in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids have emerged as indispensable reagents for introducing fluorinated aryl moieties, leveraging their unique electronic properties to enhance reaction efficiency and selectivity in various organic transformations. This technical guide provides an in-depth analysis of the reactivity of fluorinated phenylboronic acids, with a focus on their application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

The Influence of Fluorine Substitution on Phenylboronic Acid Reactivity

The introduction of one or more fluorine atoms onto the phenyl ring of a boronic acid significantly alters its electronic properties, which in turn influences its reactivity. Fluorine's high electronegativity imparts a strong electron-withdrawing inductive effect, which is a key determinant of the reactivity of these compounds.

The acidity of the boronic acid, a crucial factor in its reactivity, is notably affected by the position and number of fluorine substituents.[1][2] An increase in Lewis acidity generally facilitates the transmetalation step in cross-coupling reactions. The pKa values for several fluorinated phenylboronic acids illustrate this trend.[2]

Table 1: Acidity (pKa) of Selected Fluorinated Phenylboronic Acids

| Phenylboronic Acid Derivative | pKa Value | Reference |

| Phenylboronic acid | 8.86 | [2] |

| 4-Fluorophenylboronic acid | 8.77 | [2] |

| 3-Fluorophenylboronic acid | Not specified | |

| 2-Fluorophenylboronic acid | Not specified | |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [2] |

Note: The pKa value for 3-fluorophenylboronic acid and 2-fluorophenylboronic acid are not explicitly stated in the provided search results, but the general trend suggests they would be lower than that of phenylboronic acid.

The inductive effect of fluorine is most pronounced at the ortho and para positions, while the resonance effect, which is electron-donating for fluorine, primarily influences the para position.[1] In the case of ortho-fluorophenylboronic acid, the acidity is enhanced due to the potential for intramolecular hydrogen bonding.[1] For the meta position, the resonance effect is weaker, leading to a notable increase in acidity.[1] Conversely, at the para position, the inductive and resonance effects can partially compensate for each other.[1] As more fluorine substituents are added, the acidity generally increases.[2]

Caption: Influence of electronic effects of fluorine on the acidity of phenylboronic acids.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Fluorinated phenylboronic acids are highly effective coupling partners in these reactions. The electron-withdrawing nature of the fluorine substituents can lead to improved reactivity and selectivity.[3]

Table 2: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Halides - Reaction Conditions and Yields

| Fluorinated Phenylboronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Palladacycle G2 / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | High | [4] |

| 3,4-Difluorophenylboronic acid | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 | Not specified |

| 2-Fluoropyridine-3-boronic acid | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | Not specified | 80-90 | [3] |

| 2,3,4,6-Tetrafluorophenylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | High | [5] |

Note: "High" yield is used where specific percentages were not provided in the search results but the source indicated a successful reaction. Direct comparison of yields should be done with caution due to variations in reaction conditions across different studies.[1]

A significant challenge in the use of highly fluorinated phenylboronic acids is the potential for protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This is particularly prevalent under basic conditions. Careful optimization of the reaction parameters, including the choice of a milder base, appropriate solvent, and an efficient catalyst system, is crucial to minimize this side reaction and maximize the yield of the desired biaryl product.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.[3][6]

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam (or Chan-Evans-Lam) coupling provides a valuable method for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, using a copper catalyst.[7][8] This reaction is advantageous as it can often be conducted at room temperature and is open to the air.[8] Fluorinated phenylboronic acids can be effectively employed in these couplings.

Table 3: Chan-Lam Coupling of Phenylboronic Acids with Amines/Amides - Reaction Conditions and Yields

| Phenylboronic Acid | Amine/Amide | Catalyst | Base / Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic Acid | Aniline | Cu(OAc)₂ | 2,6-Lutidine / Myristic Acid | Not specified | RT | Good | [7] |

| Arylboronic Acids | Pyranoquinolinone | CuI | Et₃N | DMSO | RT | High | [9] |

| Phenylboronic Acid | Inosine (protected) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 75 | [8] |

Note: Data for specifically fluorinated phenylboronic acids in Chan-Lam couplings was limited in the search results. The provided examples illustrate the general conditions for this reaction type.

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to form the product and a copper(I) species.[8] The copper(I) is then re-oxidized to copper(II) to continue the catalytic cycle.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

This is a general procedure and may require optimization for different substrates.[9]

-

Reaction Setup: To a sealable reaction tube, add the amine or amide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.0 mmol, 1.0 equiv.), the copper catalyst (e.g., CuI, 20 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

-

Solvent Addition: Add the solvent (e.g., DMSO, 5.0 mL).

-

Reaction: Stir the mixture at room temperature in the air.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Conclusion

Fluorinated phenylboronic acids are highly valuable and versatile reagents in modern organic synthesis. The electron-withdrawing nature of fluorine substituents enhances their reactivity in key cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings. This increased reactivity, however, must be balanced with careful consideration of potential side reactions like protodeboronation. Through the optimization of reaction conditions, including the judicious choice of catalyst, base, and solvent, these powerful building blocks can be effectively utilized to synthesize a wide array of fluorinated compounds for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Chan-Lam Coupling [organic-chemistry.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2,3-Difluoro-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide. The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

(2,3-Difluoro-4-methylphenyl)boronic acid is a valuable building block for introducing the 2,3-difluoro-4-methylphenyl moiety into complex molecules. The presence of ortho-difluoro substituents can significantly influence the conformational properties and electronic nature of the target molecule, making it a desirable fragment in drug discovery for modulating biological activity and pharmacokinetic properties. However, the electron-withdrawing nature and steric hindrance of the ortho-fluorine atoms can present challenges, such as competitive protodeboronation, requiring careful optimization of reaction conditions.

These application notes provide detailed protocols and representative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for this compound is limited in publicly available literature, the following tables summarize typical conditions and yields for the Suzuki-Miyaura coupling of structurally similar fluorinated phenylboronic acids with a range of aryl halides. These data serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides

| Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | (2,4-difluorophenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |

| 1-Bromo-4-nitrobenzene | (2,4-difluorophenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |

| 2-Bromopyridine | (2,5-difluorophenyl)boronic acid | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 16 | 85 |

| 3-Bromotoluene | (2,3-difluorophenyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 80 | 24 | 88 |

Table 2: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Chlorides

| Aryl Chloride | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloroacetophenone | (2,4-difluorophenyl)boronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3.0) | t-Amyl alcohol | 110 | 18 | 91 |

| 2-Chlorotoluene | (2,5-difluorophenyl)boronic acid | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 24 | 78 |

| 3-Chloropyridine | (2,3-difluorophenyl)boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (10:1) | 120 | 24 | 82 |

| 1-Chloro-4-nitrobenzene | (2,4-difluorophenyl)boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 130 | 12 | 89 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides and chlorides. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Coupling with an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried reaction flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Coupling with an Aryl Chloride

This protocol is adapted for the more challenging coupling with aryl chlorides, often requiring a stronger base and higher temperatures.

Materials:

-

This compound (1.5 equivalents)

-

Aryl chloride (1.0 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

RuPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

t-Amyl alcohol or 1,4-Dioxane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (3.0 mmol) to an oven-dried Schlenk tube.

-

Add anhydrous t-amyl alcohol or 1,4-dioxane (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Suzuki-Miyaura Coupling of (2,3-Difluoro-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of (2,3-Difluoro-4-methylphenyl)boronic acid with aryl halides. This protocol is designed to facilitate the synthesis of complex biaryl molecules, which are significant scaffolds in medicinal chemistry and materials science. The inclusion of the 2,3-difluoro-4-methylphenyl moiety can impart unique electronic and metabolic properties to target compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and generally low toxicity of the boronic acid reagents, making it a preferred method for the synthesis of biaryls.[1][2] This document outlines the typical reaction parameters, provides a detailed experimental protocol, and summarizes key data for the successful coupling of this compound with various aryl halides.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. A base is required to facilitate the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with aryl bromides and chlorides. These parameters are based on established protocols for structurally similar fluorinated arylboronic acids and may require optimization for specific substrates.[2][3]

| Parameter | Recommended Conditions | Range | Notes |

| Aryl Halide | Aryl Bromide or Chloride | - | Aryl bromides are generally more reactive than chlorides. |

| This compound | 1.1 - 1.5 equivalents | 1.0 - 2.0 eq. | An excess of the boronic acid is often used to drive the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligand | - | Catalyst choice is crucial and substrate-dependent. For fluorinated systems, catalysts with bulky electron-rich phosphine ligands are often effective.[4] |

| Catalyst Loading | 1 - 5 mol% | 0.1 - 10 mol% | Lower catalyst loading is preferred for process efficiency. |

| Ligand | P(t-Bu)₃, SPhos, XPhos | - | Required when using a palladium source like Pd₂(dba)₃. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | 2.0 - 3.0 equivalents | The choice of base can significantly impact the reaction outcome.[4] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O, Ethanol/H₂O | - | Biphasic solvent systems are commonly employed.[2] |

| Temperature | 80 - 110 °C | Room Temp. - 150 °C | Higher temperatures may be required for less reactive aryl chlorides.[2] |

| Reaction Time | 2 - 24 hours | 1 - 48 hours | Monitored by TLC or LC-MS. |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene and Water, in a 4:1 to 10:1 ratio, 5 mL total)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Coupling of Fluorinated Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Fluorinated Boronic Acids

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing the carbon-carbon bonds essential for these complex molecules. However, when using fluorinated boronic acids, particularly those with fluorine atoms ortho to the boronic acid group, researchers often face significant challenges.

Electron-deficient fluorinated boronic acids are notoriously unstable and prone to rapid protodeboronation under the basic conditions typically required for the Suzuki-Miyaura reaction.[1][2][3] This decomposition pathway competes with the desired transmetalation step in the catalytic cycle, leading to low yields of the target product. Consequently, the selection of an appropriate palladium catalyst system is critical to favor the fast catalytic coupling over the decomposition of the boronic acid.[1][3] This document provides detailed guidance, data, and protocols for selecting and utilizing palladium catalysts for the successful coupling of these challenging substrates.

Catalyst and Ligand Selection: Key Principles

The successful coupling of fluorinated boronic acids hinges on a catalytic system that can generate a highly active, low-coordinate Pd(0) species quickly and at low temperatures.[1][3] This strategy ensures that the catalytic cycle proceeds much faster than the competing protodeboronation of the sensitive boronic acid.

-

Palladium Precatalysts: Modern palladium precatalysts are often the preferred choice over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts, such as the Buchwald G2, G3, or G4 palladacycles, are designed to form the active monoligated Pd(0) species rapidly and quantitatively under mild conditions, which is essential for coupling unstable boronic acids.[1][4]

-

Ligands: The choice of phosphine ligand is paramount. For electron-deficient boronic acids, the most effective ligands are typically both sterically bulky and highly electron-donating.[1][5]

-

Buchwald-type Biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of the active 14-electron Pd(0)L species, while their electron-donating nature accelerates the rate-limiting oxidative addition step and subsequent reductive elimination.[3][4][5]

-

N-Heterocyclic Carbenes (NHCs): For certain applications, NHC ligands can offer high stability and activity. PEPPSI™-type precatalysts are a good example of highly effective NHC-based systems.[6]

-

-

Base and Solvent: The choice of base and solvent must be carefully considered to minimize boronic acid decomposition.

-

Base: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or alkoxides.[1][5] In some cases, fluoride sources like KF can be effective.[6]

-

Solvent: Anhydrous, degassed aprotic solvents are crucial. Ethereal solvents like 1,4-dioxane or THF, often in combination with water, are commonly used.[1][6]

-

Data Presentation: Catalyst System Performance

The following tables summarize the performance of various palladium catalyst systems for the coupling of representative fluorinated boronic acids.

Table 1: Coupling of 2,6-Difluorophenylboronic Acid with Aryl Chlorides Reaction conditions typically involve the boronic acid (1.5 equiv.), aryl chloride (1.0 equiv.), and base in a degassed solvent.

| Aryl Halide | Palladium Source (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroanisole | XPhos Pd G2 (2) | XPhos | K₃PO₄ (3) | THF/H₂O | RT | 0.5 | 98 | [1][3] |

| 4-Chloro-tert-butylbenzene | XPhos Pd G2 (2) | XPhos | K₃PO₄ (3) | THF/H₂O | RT | 0.5 | 97 | [1][3] |

| 2-Chloronaphthalene | XPhos Pd G2 (2) | XPhos | K₃PO₄ (3) | THF/H₂O | RT | 0.5 | 96 | [1][3] |

| 3-Chloropyridine | XPhos Pd G2 (3) | XPhos | K₃PO₄ (3) | THF/H₂O | 40 | 2 | 93 | [1][3] |

Table 2: Coupling of 2-Fluoropyridine-3-boronic Acid Derivatives This table presents typical conditions for coupling challenging 2-halopyridine substrates, which require robust catalyst systems.

| Electrophile | Boronic Acid | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | 2-Chloropyridine-3-boronic acid | XPhos Pd G3 (1-2) | XPhos | K₃PO₄ | THF | 80-100 | 2-8 | >90 | [6] |

| Phenylboronic acid | 2-Chloropyridine-3-boronic acid | SPhos Pd G3 (1-2) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | [6] |

| Phenylboronic acid | 2-Chloropyridine-3-boronic acid | PEPPSI™-IPr (1-3) | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | [6] |

| Phenylboronic acid | 2-Chloropyridine-3-boronic acid | Pd(PPh₃)₄ (3-5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75 | [6] |

Experimental Protocols

4.1 Protocol 1: General Procedure for Catalyst Screening

This protocol is designed to screen various catalyst/ligand combinations for the coupling of a fluorinated boronic acid with an aryl halide.

Materials:

-

Fluorinated Boronic Acid (e.g., 2,6-Difluorophenylboronic acid)

-

Aryl Halide (e.g., 4-Chloroanisole)

-

Palladium Precatalyst (e.g., XPhos Pd G2) or Palladium Source (e.g., Pd₂(dba)₃)

-

Phosphine Ligand (e.g., XPhos, SPhos)

-

Base (e.g., K₃PO₄, spray-dried)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or THF)

-

Degassed Water

-

Internal standard for analysis (e.g., dodecane)

-

Oven-dried reaction vials with stir bars and screw caps

Procedure:

-

Preparation (in a glovebox or under an inert atmosphere):

-

To an array of reaction vials, add the aryl halide (0.1 mmol, 1.0 equiv.), the fluorinated boronic acid (0.15 mmol, 1.5 equiv.), and the base (0.3 mmol, 3.0 equiv.).

-

In separate vials, prepare stock solutions of the palladium source and ligands if not using a precatalyst.

-